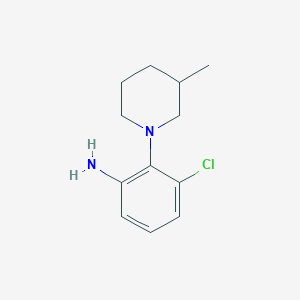

3-Chloro-2-(3-methyl-1-piperidinyl)aniline

Description

Properties

IUPAC Name |

3-chloro-2-(3-methylpiperidin-1-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17ClN2/c1-9-4-3-7-15(8-9)12-10(13)5-2-6-11(12)14/h2,5-6,9H,3-4,7-8,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKWBFZYHOQYFCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1)C2=C(C=CC=C2Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80588295 | |

| Record name | 3-Chloro-2-(3-methylpiperidin-1-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80588295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915921-30-1 | |

| Record name | 3-Chloro-2-(3-methyl-1-piperidinyl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=915921-30-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-2-(3-methylpiperidin-1-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80588295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-(3-methyl-1-piperidinyl)aniline typically involves the reaction of 3-chloroaniline with 3-methylpiperidine. The reaction is usually carried out in the presence of a suitable solvent, such as tetrahydrofuran (THF), and a base, such as sodium hydride (NaH). The reaction conditions often include heating the mixture to a specific temperature to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This method allows for the efficient and controlled production of the compound, ensuring high purity and yield. The use of automated systems and advanced reactors can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-(3-methyl-1-piperidinyl)aniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: N-oxides of this compound.

Reduction: Corresponding amine derivatives.

Substitution: Various substituted aniline derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of piperidine derivatives, including 3-chloro-2-(3-methyl-1-piperidinyl)aniline, as anticancer agents. Research indicates that compounds containing the piperidine moiety exhibit cytotoxic effects against various cancer cell lines, including myeloma and leukemia. The mechanism of action often involves the inhibition of specific proteins associated with tumor growth, such as BCL6 .

Case Study:

In a study evaluating a series of piperidine derivatives, researchers found that modifications to the piperidine ring significantly influenced the compounds' potency against cancer cells. The introduction of polar groups enhanced binding affinity and cellular uptake, leading to improved therapeutic outcomes .

Herbicide Development

Another significant application of this compound is in agricultural chemistry as an intermediate in herbicide synthesis. Its derivatives are used to develop effective weed management solutions in crops like rice. The compound's ability to inhibit specific plant growth pathways makes it a valuable asset in herbicide formulation .

Production Process:

The production process for herbicides involving this compound emphasizes safety and efficiency, utilizing inexpensive and non-toxic reactants while achieving high yields .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its biological activity. Variations in substituents on the piperidine ring can dramatically alter the compound's efficacy and selectivity for target proteins.

| Substituent | Effect on Activity | Target Protein |

|---|---|---|

| Methyl group | Increases potency | BCL6 |

| Chlorine atom | Enhances binding | Various receptors |

| Hydroxyl group | Improves solubility | Cancer cell lines |

Pharmacokinetics and Toxicology

Pharmacokinetic studies indicate that modifications to the compound can influence its absorption, distribution, metabolism, and excretion (ADME) profiles. For instance, certain derivatives demonstrate favorable pharmacokinetic properties that enhance their therapeutic potential while minimizing toxicity.

Toxicological Studies

Research into the toxicological aspects of this compound reveals varying degrees of toxicity across species. Evaluations have been conducted to assess its impact on non-target organisms, ensuring environmental safety during herbicide application .

Mechanism of Action

The mechanism of action of 3-Chloro-2-(3-methyl-1-piperidinyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : 3-Chloro-2-(3-methylpiperidin-1-yl)aniline

- CAS Number : 915921-30-1

- Molecular Formula : C₁₂H₁₇ClN₂

- Molecular Weight : 224.74 g/mol

- Structural Features : A chlorinated aniline derivative with a 3-methylpiperidinyl substituent at the 2-position of the benzene ring.

Applications: Primarily used in industrial and scientific research, particularly in pharmaceutical and agrochemical synthesis .

Comparison with Structurally Similar Compounds

Positional Isomers: Chlorine Substituent Variations

5-Chloro-2-(3-methyl-1-piperidinyl)aniline (CAS 893751-38-7):

- Shares the same molecular formula (C₁₂H₁₇ClN₂) and weight (224.74 g/mol) as the target compound.

- Key Difference : Chlorine at the 5-position instead of the 3-position.

- Impact : Altered electronic effects (e.g., resonance and inductive effects) may influence reactivity in coupling reactions or biological activity .

| Compound Name | CAS Number | Substituent Position (Cl) | Molecular Weight |

|---|---|---|---|

| 3-Chloro-2-(3-methylpiperidinyl)aniline | 915921-30-1 | 3 | 224.74 |

| 5-Chloro-2-(3-methylpiperidinyl)aniline | 893751-38-7 | 5 | 224.74 |

Piperidine vs. Piperazine Derivatives

3-Chloro-2-(piperazin-1-yl)aniline (CAS 443285-35-6):

- Molecular Formula : C₁₀H₁₄ClN₃

- Molecular Weight : 215.70 g/mol

- Key Difference : Piperazine ring (two nitrogen atoms) replaces the 3-methylpiperidine group.

- Piperazine derivatives are common in drug design due to improved pharmacokinetics .

3-Chloro-2-(4-ethylpiperazin-1-yl)aniline (CAS 1467458-69-0):

- Molecular Formula : C₁₂H₁₈ClN₃

- Molecular Weight : 239.75 g/mol

| Compound Name | CAS Number | Substituent Group | Molecular Weight |

|---|---|---|---|

| Target Compound | 915921-30-1 | 3-Methylpiperidinyl | 224.74 |

| 3-Chloro-2-(piperazin-1-yl)aniline | 443285-35-6 | Piperazinyl | 215.70 |

| 3-Chloro-2-(4-ethylpiperazin-1-yl)aniline | 1467458-69-0 | 4-Ethylpiperazinyl | 239.75 |

Sulfur-Containing Analogs

3-Chloro-2-(methylsulfanyl)aniline (CAS 19284-91-4):

- Molecular Formula : C₇H₈ClNS

- Molecular Weight : 173.66 g/mol

- Key Difference : Methylsulfanyl (-SMe) group replaces the piperidinyl moiety.

- Used as a pharmaceutical intermediate .

3-Chloro-2-[(4-methylphenyl)thio]aniline (CAS 199803-23-1):

- Molecular Formula : C₁₃H₁₂ClNS

- Molecular Weight : 249.76 g/mol

| Compound Name | CAS Number | Substituent Group | Molecular Weight |

|---|---|---|---|

| Target Compound | 915921-30-1 | 3-Methylpiperidinyl | 224.74 |

| 3-Chloro-2-(methylsulfanyl)aniline | 19284-91-4 | Methylsulfanyl | 173.66 |

| 3-Chloro-2-[(4-methylphenyl)thio]aniline | 199803-23-1 | 4-Methylphenylthio | 249.76 |

Bulky Aromatic Substituents

3-Chloro-2-(naphthalen-1-ylmethoxy)aniline (CAS 946714-54-1):

- Molecular Formula: C₁₇H₁₄ClNO

- Molecular Weight : 283.75 g/mol

- Key Difference : Naphthylmethoxy group increases steric bulk and hydrophobicity. Likely impacts binding affinity in receptor-ligand interactions .

3-Chloro-2-[4-(tert-pentyl)phenoxy]aniline (CAS 946714-82-5):

- Molecular Formula: C₁₇H₂₀ClNO

- Molecular Weight : 289.80 g/mol

- Key Difference : Branched tert-pentyl group enhances lipophilicity (XLogP3 = 5.6) and may improve membrane permeability .

| Compound Name | CAS Number | Substituent Group | Molecular Weight | XLogP3 |

|---|---|---|---|---|

| Target Compound | 915921-30-1 | 3-Methylpiperidinyl | 224.74 | ~3.5* |

| 3-Chloro-2-(naphthalen-1-ylmethoxy)aniline | 946714-54-1 | Naphthylmethoxy | 283.75 | 4.6 |

| 3-Chloro-2-[4-(tert-pentyl)phenoxy]aniline | 946714-82-5 | 4-tert-Pentylphenoxy | 289.80 | 5.6 |

*Estimated based on structural similarity.

Key Findings and Implications

Substituent Position : Chlorine at the 3-position (target compound) vs. 5-position (isomer) alters electronic effects, influencing reactivity in electrophilic substitution or cross-coupling reactions .

Biological Activity

3-Chloro-2-(3-methyl-1-piperidinyl)aniline is a compound that has drawn attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, structure-activity relationships (SAR), and various biological evaluations.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the chlorination of an aniline derivative followed by the introduction of a piperidine moiety. The presence of the chloro group and the piperidine ring significantly influences the compound's biological properties.

Key Structural Features:

- Chloro Group: Enhances lipophilicity and may affect receptor binding.

- Piperidine Ring: Known for its role in various pharmacological activities, including interactions with neurotransmitter receptors.

Anticancer Potential

Recent studies have indicated that derivatives of piperidine, including this compound, exhibit promising anticancer activity. For instance, compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines, including FaDu hypopharyngeal tumor cells. These compounds often induce apoptosis and exhibit better efficacy compared to standard chemotherapeutics like bleomycin .

The exact mechanism through which this compound exerts its biological effects is still under investigation. However, it is believed to interact with multiple targets:

- Receptor Modulation: Compounds containing piperidine rings can act as ligands for various receptors, including muscarinic acetylcholine receptors (M3R), which are implicated in cancer progression .

- Enzyme Inhibition: Some studies suggest that similar compounds may inhibit enzymes involved in cancer cell proliferation and survival pathways.

Structure-Activity Relationship (SAR)

The SAR studies for this compound indicate that modifications to the aniline and piperidine moieties can significantly alter biological activity. For example:

- Halogen Substitutions: The presence of halogens such as chlorine can enhance metabolic stability and potency against specific targets .

- Alkyl Chain Variations: Variations in alkyl chain length on the piperidine ring can influence receptor selectivity and binding affinity.

Pharmacokinetics and Toxicity

Pharmacokinetic evaluations have shown that compounds similar to this compound exhibit variable metabolic stability across species. In vitro studies indicated acceptable profiles with moderate inhibition of cytochrome P450 enzymes, suggesting a potential for drug-drug interactions .

Toxicity Assessments

Toxicity studies are crucial for understanding the safety profile of new compounds. Preliminary assessments have indicated that while some derivatives show low toxicity in normal cell lines, further investigations are necessary to establish a comprehensive safety profile.

Case Studies

Several case studies highlight the effectiveness of piperidine derivatives in clinical settings:

- Anticancer Trials: A series of trials involving piperidine-based compounds demonstrated significant tumor reduction in preclinical models.

- Neuroprotective Effects: Research has also suggested potential neuroprotective properties associated with these derivatives, particularly in models of neurodegenerative diseases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.